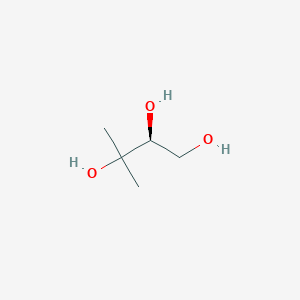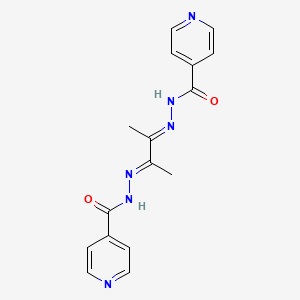
4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide is a chemical compound with a complex structure that includes a pyridine ring and a dihydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide typically involves the reaction of 4-pyridinecarboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
4-Pyridinecarboxylic acid, (1,2-dimethyl-1,2-ethanediylidene)dihydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other pyridinecarboxylic acids. Its dihydrazide moiety, in particular, allows for unique interactions and reactivity that are not observed in simpler pyridinecarboxylic acids.
Properties
CAS No. |
80623-34-3 |
|---|---|
Molecular Formula |
C16H16N6O2 |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-[(E)-[(3E)-3-(pyridine-4-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N6O2/c1-11(19-21-15(23)13-3-7-17-8-4-13)12(2)20-22-16(24)14-5-9-18-10-6-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
InChI Key |
IQAZKNCTNNQSMV-AYKLPDECSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C(=N/NC(=O)C2=CC=NC=C2)/C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=NNC(=O)C2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
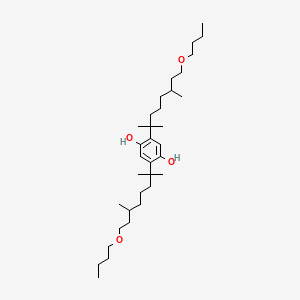
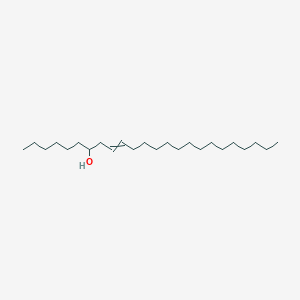
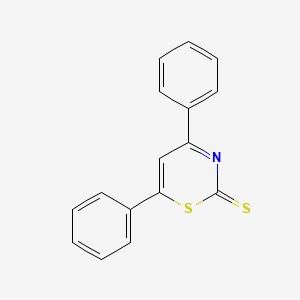
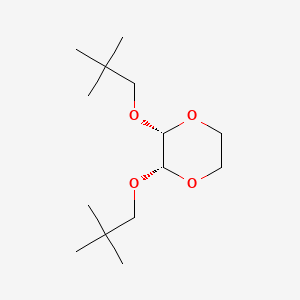

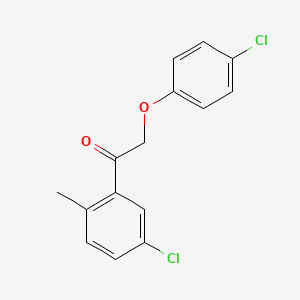
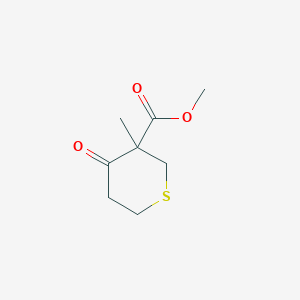
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
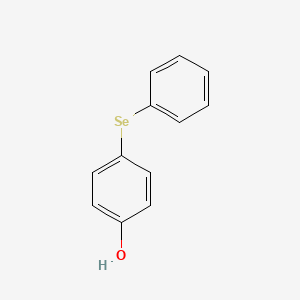
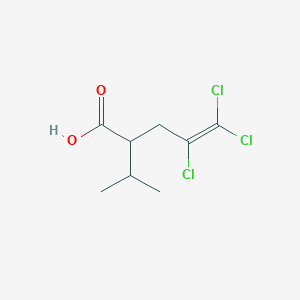
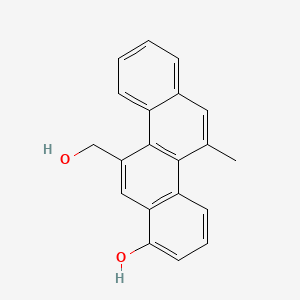
![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
